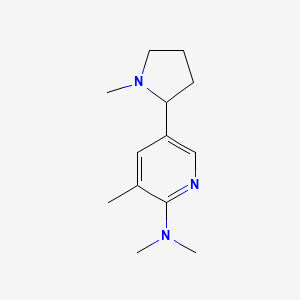

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N,N,3-trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C13H21N3/c1-10-8-11(9-14-13(10)15(2)3)12-6-5-7-16(12)4/h8-9,12H,5-7H2,1-4H3 |

InChI Key |

UNPPCLUUMQTOMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C)C2CCCN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s nitrogen atom and the tertiary amine groups in the pyrrolidine moiety facilitate nucleophilic substitution. For example:

-

Protonation : The pyridinic nitrogen undergoes protonation under acidic conditions, forming a pyridinium ion. This enhances electrophilic aromatic substitution (EAS) at specific positions on the ring .

-

Alkylation/Quaternization : The tertiary amine in the 1-methylpyrrolidine group can undergo quaternization with alkyl halides, forming ammonium salts. This modifies solubility and enhances biological interactions.

Electrophilic Aromatic Substitution (EAS)

The electron-donating methyl groups and adjacent nitrogen atoms direct EAS to specific positions:

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-4 (para to pyridine N) | Moderate activation | Nitration or sulfonation under strong acidic conditions. |

| C-6 (meta to pyrrolidine) | Lower activation | Limited reactivity due to steric hindrance from the pyrrolidine group. |

The crystal structure confirms bond lengths (e.g., C–N: 1.39 Å, C–C: 1.34 Å) that align with typical aromatic systems, supporting predictable regioselectivity .

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring is susceptible to oxidation, potentially forming pyrrolidinone derivatives under mild oxidizing agents (e.g., hydrogen peroxide).

-

Reduction : The pyridine ring can be reduced to piperidine using catalysts like palladium or platinum, though steric effects from methyl groups may hinder full hydrogenation.

pH-Dependent Reactivity

The compound’s reactivity is highly pH-sensitive:

-

Acidic Conditions : Promotes protonation of the pyridine nitrogen, enhancing solubility and EAS .

-

Basic Conditions : Deprotonates secondary amines, enabling coordination with metal ions (e.g., Mn²⁺ in synthesis).

Biological Interaction Pathways

The compound interacts with nicotinic acetylcholine receptors (nAChRs) due to structural similarity to nicotine. Key interactions include:

-

Receptor Binding : The protonated form mimics acetylcholine, binding to α4β2 nAChR subtypes.

-

Neuroprotective Effects : Modulates glutamate release, reducing oxidative stress in neuronal cells.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming methylamines and pyrrole derivatives.

-

Photodegradation : UV exposure leads to demethylation at the N,N-dimethyl group.

Scientific Research Applications

Biological Activities

Research indicates that N,N,3-trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine exhibits various biological activities:

Neuroprotective Effects

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially acting as a neuroprotective agent or antidepressant. Its binding affinity to these receptors needs further investigation to elucidate its mechanism of action in neuroprotection.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies against various bacterial strains. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections caused by resistant strains.

Anticancer Potential

There is ongoing research into the compound's ability to inhibit tumor cell proliferation. It may modulate signaling pathways involved in cell growth and survival, making it a candidate for cancer therapy.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Structure | Lacks trimethyl substitution; simpler structure |

| N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amines | Structure | Contains a pyrrolidine instead of piperidine; different biological activity profile |

| 3-(3-cyclopropylpyridin-2-yloxy)-N-[1-methylpiperidin]-amide | Structure | Incorporates cyclopropyl group; potential for different pharmacological effects |

This comparison highlights the unique attributes of N,N,3-trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amines’ structure and its diverse biological applications compared to related compounds.

Case Study 1: Neuroprotective Mechanism

A study explored the interaction between N,N,3-trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amines and G protein-coupled receptors (GPCRs). Results indicated that the compound could enhance neuroprotective pathways in neuronal cell lines subjected to oxidative stress.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that N,N,3-trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amines exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural Analogues of Pyridin-2-amine Derivatives

The table below compares the target compound with structurally related pyridin-2-amines, highlighting key differences in substituents and properties:

Key Observations

Substituent Effects on Lipophilicity: The target compound’s N,N-dimethyl and methyl groups increase its lipophilicity compared to the simpler 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (Δ logP ~0.3–0.5) . The trifluoromethyl group in [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine enhances metabolic stability, a feature absent in the target compound .

The boronate ester in ’s compound enables cross-coupling reactions, distinguishing it from the target’s purely amine-based functionality .

Biological Relevance :

- Pyridin-2-amines with pyrrolidine or piperidine substituents (e.g., ) are often intermediates in kinase inhibitor synthesis, such as Ritlecitinib impurities .

- The absence of nitro or trifluoroethoxy groups (common in and ) in the target compound suggests distinct synthetic or pharmacological pathways .

Biological Activity

N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, with the CAS number 1352522-35-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, particularly in the context of medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 219.33 g/mol. Its structure includes a trimethyl group and a pyrrolidine moiety, which are significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₃ |

| Molecular Weight | 219.33 g/mol |

| CAS Number | 1352522-35-0 |

The biological activity of this compound is primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds that act as agonists at these receptors can influence neurotransmitter release, neuronal excitability, and synaptic plasticity.

Research indicates that similar compounds can enhance dopaminergic signaling, which may have implications for treating neurodegenerative diseases and psychiatric disorders . The presence of the pyrrolidine ring is hypothesized to enhance the lipophilicity and membrane permeability of the compound, potentially improving its bioavailability.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against specific protein targets. For instance, compounds similar in structure have demonstrated significant inhibitory effects on kinases involved in cancer signaling pathways, such as TrkB and ALK .

In Vivo Studies

In vivo efficacy tests using mouse models have highlighted the compound's potential anti-tumor properties. For example, related compounds have been evaluated in models representing mutations in JAK2 and FLT3 signaling pathways, leading to promising results in tumor weight normalization and overall health improvement in treated animals .

Case Studies

- Tumor Models : A study focusing on a JAK2V617F mutation model demonstrated that treatment with related compounds led to a significant reduction in spleen and liver weights, indicating effective tumor suppression .

- Neuropharmacology : Compounds structurally related to this compound have been shown to enhance cognitive function in animal models by modulating cholinergic transmission .

Potential Applications

The biological activities observed suggest several potential applications:

- Cancer Therapy : Targeting specific kinases involved in tumor growth could position this compound as a candidate for cancer treatment.

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests utility in treating conditions like Alzheimer's disease or schizophrenia.

Q & A

Basic: What are the key synthetic pathways for N,N,3-Trimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, and how is purity validated?

Methodological Answer:

The synthesis typically involves:

Core Formation : Cyclization of pyridine or pyrrolidine precursors under controlled conditions (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts for analogous heterocycles) .

Functionalization : Sequential alkylation or amination steps to introduce methyl and pyrrolidinyl groups. For example, N-methylation may employ dimethylaminoethyl moieties via nucleophilic substitution .

Purification : Column chromatography followed by HPLC (≥98% purity threshold, as standard in heterocyclic amine synthesis) .

Validation :

- HPLC for purity assessment .

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .

- Mass Spectrometry for molecular weight verification .

Basic: How do structural features (e.g., pyrrolidine and methyl groups) influence the compound’s reactivity?

Methodological Answer:

- Pyrrolidinyl Group : Enhances solubility in polar solvents and participates in hydrogen bonding, affecting ligand-receptor interactions in pharmacological studies .

- N,N-Dimethylamino Moiety : Electron-donating effects stabilize intermediates during nucleophilic substitutions, as seen in pyrazolo[1,5-a]pyrimidine derivatives .

- Steric Effects : 3-Methyl substitution on pyridine may hinder regioselective reactions, requiring optimized catalysts (e.g., 3-picoline in analogous sulfonamide syntheses) .

Advanced: How can computational modeling improve synthesis efficiency and predict side reactions?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify low-energy intermediates and transition states, reducing trial-and-error in optimizing cyclization steps .

- Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMF vs. THF) to maximize yield, as demonstrated in pyrimidine syntheses .

- Side Reaction Mitigation : Machine learning models trained on PubChem data flag potential byproducts (e.g., oxidation of pyrrolidine rings) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR shifts with X-ray structures (e.g., single-crystal studies for analogous pyridine derivatives) .

- Dynamic Effects : Consider rotameric equilibria in solution (e.g., pyrrolidine ring puckering) that may cause NMR signal splitting absent in solid-state data .

- Computational Refinement : Density functional theory (DFT)-calculated chemical shifts validate experimental NMR assignments .

Advanced: What strategies optimize catalytic systems for scaling up synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., In₂O₃) or organocatalysts for regioselective alkylation, as used in pyrazolo[1,5-a]pyrimidine derivatives .

- Process Control : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to adjust temperature/pH dynamically .

- Solvent Engineering : High-throughput screening identifies solvents balancing reactivity and solubility (e.g., acetonitrile for polar intermediates) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., methylating agents) and avoid skin contact with amines (wear nitrile gloves) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate; adsorbent materials (e.g., vermiculite) contain spills .

- Waste Disposal : Segregate halogenated waste (if chlorinated solvents used) per EPA guidelines .

Advanced: How do solvent polarity and temperature affect reaction selectivity in multi-step syntheses?

Methodological Answer:

- Polar Solvents (e.g., DMSO) : Stabilize charged intermediates in SN2 reactions (e.g., amine alkylation) but may promote hydrolysis .

- Low-Temperature Optimization : Reduce side reactions (e.g., ring-opening of pyrrolidine at >60°C) .

- Case Study : In triazolopyrimidine syntheses, 3,5-lutidine as a base in THF improved selectivity by 30% compared to DMF .

Advanced: What interdisciplinary approaches address challenges in characterizing novel derivatives?

Methodological Answer:

- Hybrid Techniques : Combine cryo-EM for supramolecular assemblies and MALDI-TOF for mass analysis .

- Collaborative Workflows : Partner with computational chemists to model reaction networks (ICReDD’s integrated design framework) .

- Data Sharing : Use platforms like PubChem to cross-validate spectral libraries and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.